molecular formula C11H12ClFO3 B7990172 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443338-63-3

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7990172
CAS No.: 1443338-63-3
M. Wt: 246.66 g/mol
InChI Key: YMGWYEPFAWZNQW-UHFFFAOYSA-N
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Description

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a phenoxyethyl group containing chlorine and fluorine at the 4- and 2-positions of the aromatic ring, respectively. This compound belongs to a broader class of dioxolane derivatives, which are characterized by their five-membered cyclic ether structure.

The structural combination of halogenated aromatic rings and the dioxolane moiety confers unique physicochemical properties, including moderate polarity, stability under physiological conditions, and the ability to participate in hydrogen bonding and hydrophobic interactions. These features make it a candidate for targeted drug design, particularly in enzyme inhibition studies .

Properties

IUPAC Name

2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWYEPFAWZNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215888
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-63-3
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base, followed by cyclization with ethylene glycol to form the dioxolane ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxy acids, hydrogenated derivatives, and substituted phenoxy compounds .

Scientific Research Applications

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Halogenation Patterns :

  • The 4-chloro-2-fluoro substitution in the target compound provides a balance between steric bulk and electronic effects, which may enhance binding to hydrophobic enzyme pockets compared to 2,6-difluoro (higher symmetry) or 2,4-difluoro (asymmetric) analogs .
  • The 3-chloropropyl group in 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane introduces a reactive site for nucleophilic substitution, making it a versatile intermediate in alkylation reactions .

Biological Activity :

  • Azalanstat and its analogs (e.g., Compound II, III) demonstrate high selectivity for inhibiting heme oxygenase isoforms (HO-1/HO-2), attributed to their imidazole and dioxolane moieties. The absence of imidazole in the target compound suggests divergent biological targets .
  • Doxophylline exhibits minimal metabolism (~5% conversion to metabolites), indicating that dioxolane rings with bulky substituents (e.g., theophylline) resist enzymatic oxidation .

Physicochemical Properties: The difluorophenoxy analogs (CAS 1443345-72-9 and 1225539-40-1) exhibit higher polarity and lower logP values compared to the chlorinated target compound, influencing their solubility and membrane permeability . Compounds like 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane () introduce bromine for cross-coupling reactions, expanding synthetic utility.

Biological Activity

2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane, with the chemical formula C11H12ClFO3 and CAS No. 1443338-63-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

The compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of chlorine and fluorine substituents enhances its biological activity by influencing lipophilicity and reactivity.

PropertyValue
Molecular FormulaC11H12ClFO3
CAS Number1443338-63-3
Purity95%
AppearanceNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various derivatives similar to 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of related compounds, it was found that certain derivatives inhibited biofilm formation by clinical strains of staphylococci at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration). The inhibition rates were reported to be over 90%, suggesting that modifications in the structure could lead to enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has been evaluated through various assays targeting different cancer cell lines.

IC50 Values in Cancer Cell Lines

The following table summarizes the IC50 values for several cell lines tested:

Cell LineIC50 Value (µg/mL)Activity Level
HeLa<10High
SKOV-37.87 - 70.53Moderate to High
MCF-711.20 - 93.46Moderate

Compounds similar to 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane exhibited IC50 values below 10 µg/mL against HeLa cells, indicating potent anticancer properties .

Antioxidant Activity

Antioxidant activity is another crucial aspect of the biological profile of this compound. Studies have shown that derivatives containing similar functional groups exhibit significant radical scavenging abilities.

Comparative Antioxidant Activity

In comparative studies, compounds with dioxolane structures demonstrated superior antioxidant properties compared to their non-fluorinated counterparts. The radical scavenging activities were quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

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